molecular formula C14H13N3 B2601021 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline CAS No. 1368731-77-4

3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline

Cat. No. B2601021
CAS RN: 1368731-77-4
M. Wt: 223.279
InChI Key: YCICADUXPJHXGT-UHFFFAOYSA-N
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Description

“3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline” is a chemical compound with a molecular weight of 223.28 . It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecule contains a total of 35 bond(s). There are 20 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), and 1 Imidazole(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline” include a molecular weight of 223.28 . For more detailed properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes, etc., it is recommended to refer to a reliable chemical database .

Scientific Research Applications

Antibacterial Agents

Benzodiazole derivatives have been explored for their antibacterial activity. In a recent study, novel N’-arylamides containing the benzothiazole moiety were synthesized and evaluated. Among these compounds, C 3, C 5, C 9, C 13-15, and C 17 demonstrated promising activity against Staphylococcus aureus strains, with MIC values ranging from 19.7 to 24.2 μM. Notably, C 13 , which features a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus with an MIC of 13.0 μM. Additionally, C 13 displayed bactericidal activity against S. aureus ATCC 43300* .

Corrosion Inhibition

Telmisartan, a derivative of benzodiazole, has been investigated for its role as a corrosion inhibitor. Polarization studies revealed that Telmisartan acts as a cathodic-type inhibitor, effectively inhibiting mild steel corrosion by adsorbing at metallic/electrolyte interfaces .

Therapeutic Potential

Benzodiazole-containing compounds, including 1,3-diazole derivatives, exhibit diverse therapeutic potential. These compounds have been associated with activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Their versatility makes them valuable scaffolds for drug discovery .

Organic Synthesis and Materials Science

1,2,3-Triazoles, although not naturally occurring, find broad applications in various fields. These include drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .

Chemical Synthesis

Benzodiazole derivatives, such as Compound 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) , have been synthesized through reactions with other chemical compounds. These synthesized derivatives serve as building blocks for further research and applications .

properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-5-3-4-10(8-11)9-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICADUXPJHXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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